2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
105959-56-6
VCID:
VC21176878
InChI:
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)
SMILES:
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Molecular Formula:
C21H27NO
Molecular Weight:
309.4 g/mol
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide
CAS No.: 105959-56-6
Cat. No.: VC21176878
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105959-56-6 |
|---|---|
| Molecular Formula | C21H27NO |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide |
| Standard InChI | InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23) |
| Standard InChI Key | BLNIYEIMTLMHGY-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator